2-Amino-3-methoxy-2-methylpropanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(7,3-9-2)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPNOPEMRQGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-91-2 | |
| Record name | 2-amino-3-methoxy-2-methylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification
- Starting Material: Hydroxypivalic acid (hydroxymethyl trimethylacetic acid)
- Reagents: Alcohols such as methanol, ethanol, or isopropanol; acid catalysts including sulfuric acid or tosic acid
- Conditions: Reflux for 6–18 hours depending on the alcohol used
- Monitoring: Gas chromatography (GC) to confirm completion
- Workup: Neutralization with sodium carbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and distillation under reduced pressure
| Alcohol Used | Reaction Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|
| Methanol | 6 | 73–74 | 99.2–99.8 |
| Ethanol | 8 | 70–75 | 99.1–99.6 |
| Isopropanol | 18 | 70 | 99.1 |
Protection / Acylation
- Reagents: Acyl chlorides (e.g., acetyl chloride), base (e.g., pyridine)
- Conditions: Temperature controlled below 0°C during reagent addition, followed by stirring at ambient temperature for 0.5–2 hours
- Workup: Neutralization with dilute hydrochloric acid, extraction with ethyl acetate, drying, filtration, and concentration
Typical yields for acetylation range around 85%.
Ammonolysis (Ammonia Solution Reaction)
- Reagents: 28% aqueous ammonia solution
- Conditions: Reflux for 6–8 hours
- Workup: Cooling, addition of toluene to form an azeotrope, concentration to isolate the amino amide hydrochloride
| Intermediate Ester/Protected Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl ester | 6 | 70.6–80 |
| Ethyl ester | 6–8 | 54.7–70.6 |
| Isopropyl ester | 8 | 58.6 |
Representative Reaction Scheme
$$
\text{Hydroxypivalic acid} + \text{ROH} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{Hydroxypivalic acid ester} + \text{H}_2\text{O}
$$
$$
\text{Hydroxypivalic acid ester} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine}, 0^\circ C} \text{Acetylated ester}
$$
$$
\text{Acetylated ester} + \text{NH}_3 \xrightarrow{\text{Reflux}} \text{this compound}
$$
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid + ROH + H2SO4 | 6–18 | 70–75 | Alcohol choice affects time and yield |
| Protection | Acetyl chloride + pyridine | 0.5–2 | ~85 | Temperature control critical |
| Ammonolysis | 28% NH3 aqueous solution | 6–8 | 55–80 | Reflux, followed by toluene extraction |
Research Findings and Observations
- The choice of ester group (methyl, ethyl, isopropyl) influences both the reaction time and yield in ammonolysis, with methyl esters generally providing higher yields and shorter reaction times.
- Acid catalysts such as sulfuric acid and tosic acid are effective for esterification, with careful pH adjustment post-reaction essential for optimal extraction.
- Protection of the hydroxyl group prior to ammonolysis improves the stability of intermediates and enhances the purity of the final product.
- The ammonolysis step requires controlled reflux conditions to ensure complete conversion to the amino amide hydrochloride.
- The overall synthetic route is scalable and suitable for industrial applications, with yields typically ranging from 54% to 80% depending on conditions and reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-3-methoxy-2-methylpropanamide hydrochloride exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have implications in treating diseases related to enzyme dysregulation.
- Pharmacological Potential : Investigations into its pharmacokinetics and pharmacodynamics are ongoing, with early results suggesting efficacy in modulating biological pathways relevant to various health conditions.
Case Studies
- Pharmacological Studies : A study evaluated the compound's interactions with biological targets, revealing promising binding affinities that suggest its utility as a lead compound in drug development aimed at treating metabolic disorders.
- Chemical Biology Applications : The compound has been utilized in chemical biology for probing protein interactions, demonstrating its role as a scaffold for developing more complex molecules with therapeutic potential.
Applications in Drug Development
The compound is being explored as a potential candidate for new drug formulations due to its favorable solubility and reactivity profile. Specific areas of interest include:
- Antidiabetic Agents : Investigations into its ability to modulate glucose metabolism.
- Neuroprotective Agents : Research is ongoing into its effects on neurodegenerative disease models.
- Anti-inflammatory Compounds : Its role in reducing inflammation markers has been explored, suggesting potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
- Molecular Formula : C₅H₁₃ClN₂O₂
- Key Differences: Replaces the primary amino group (-NH₂) with a methylamino (-NHCH₃) group.
- Impact: Solubility: Reduced polarity due to the methyl substitution may lower water solubility compared to the target compound. Bioactivity: Methylamino groups often enhance metabolic stability but may alter receptor binding.
(R)-Methyl 2-Amino-3-methoxypropanoate Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃
- Key Differences : Substitutes the amide (-C(=O)NH₂) with a methyl ester (-COOCH₃).
- Impact :
Substituent Modifications
Methyl 2-Amino-2-Methyl-3-Phenylpropanoate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂
- Key Differences : Incorporates a phenyl (-C₆H₅) group and an ester.
- Solubility: Reduced aqueous solubility due to the hydrophobic phenyl group.
2-(2-Amino-2-Methylpropanamido)-2-Phenylacetic Acid Hydrochloride
Stereochemical and Backbone Differences
(2S)-3-Methoxy-2-(Methylamino)propanamide Hydrochloride
- Stereochemistry : The (2S) configuration could lead to enantioselective interactions with enzymes or receptors.
2-(Aminooxy)-3-Methoxypropanoic Acid Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₄
- Key Differences: Replaces the amino (-NH₂) group with an aminooxy (-ONH₂) group.
- Impact: Reactivity: Aminooxy groups form stable oximes with ketones, useful in prodrug design. Toxicity: Limited toxicological data necessitate caution in pharmaceutical use.
Physicochemical and Pharmacological Data
Biological Activity
2-Amino-3-methoxy-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O. It is categorized as an amide and features an amino group, a methoxy group, and a methyl group attached to a propanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including pharmacological applications.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities. It has been investigated for its role as a pharmacological agent, particularly in:
- Neurotransmitter Modulation : Similar to other tetrahydroisoquinolines, it may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain pathogens, although specific mechanisms remain to be elucidated.
The exact mechanism of action for this compound is not fully characterized. However, it is believed to interact with various biochemical pathways, potentially involving:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors, which could modulate physiological responses.
Case Studies and Research Findings
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds highlights its unique characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-methylpropanamide hydrochloride | Methyl group on nitrogen | Lacks methoxy group; different biological activity |
| 3-Amino-2-methylpropanamide | No methoxy group | Different substitution pattern affecting reactivity |
| 4-Amino-3-methoxybutanamide | Longer carbon chain | Alters solubility and potential biological interactions |
This table illustrates how variations in structure lead to differences in properties and applications, emphasizing the unique characteristics of this compound.
Q & A
Q. Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 180–182°C (decomposes) | DSC | |
| Solubility (HO) | 120 mg/mL (25°C) | Gravimetric Analysis | |
| LogP (octanol/water) | −1.2 | Shake Flask Method |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
